9-hydroxy-1H-pyrazolo[3,4-f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-hydroxy-1H-pyrazolo[3,4-f]quinoline is a type of heterocyclic compound. Heterocycles are versatile in many significant fields due to their bioassay and interaction with cells .
Synthesis Analysis
The synthesis of pyrazolo[3,4-f]quinoline involves the reaction of an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile in ethanol under mild conditions . This synthesis was conducted by reacting an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-phenylpropanenitrile in ethanol in the absence of any metal catalyst .Molecular Structure Analysis
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium . A mixture of FeCl3 and polyvinyl pyrrolidine (PVP) was used to accelerate the addition of 9a–f to the double bond of 16a–c; then, an intramolecular cyclization allows the formation of products 17a–q in up to 97% yield with reaction times of 2–4 h .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-hydroxy-1H-pyrazolo[3,4-f]quinoline include white crystals; yield 86%; mp 232–234°C; 1H NMR: δ 12.83 (s, 1H, NH), 9.92 (s, 1H, NH), 7.96 (s, 1H, ArH), 7.61–7.56 (m, 6H, ArH), 7.37 (d, J =8.0 Hz, 2H, ArH), 7.00 (d, J =8.5 Hz, 1H, ArH), 6.88 (d, J =7.9 Hz, 2H, ArH), 5.22 (s, 1H, CH), 3.69 (s, 3H, CH3); 13C NMR: δ 151.1, 143.7, 139.2, 137.4, 135.4, 135.3, 135.0, 131.5, 130.3, 129.8, 129.6, 128.2, 122.6, 121.2, 121.1, 113.1, 103.7, 80.2, 57.2, 21.8; IR: 3385, 3257, 2192, 1634, 1605, 1576, 1509, 1350, 1276, 947, 914, 772 cm−1 .Future Directions
The study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
properties
IUPAC Name |
1,2-dihydropyrazolo[3,4-f]quinolin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-8-3-4-11-7-2-1-6-5-12-13-10(6)9(7)8/h1-5,12-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZBYCVHLPSISF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)C2=C3C1=CNN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-hydroxy-1H-pyrazolo[3,4-f]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.